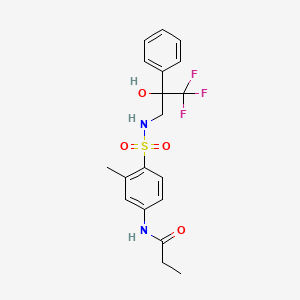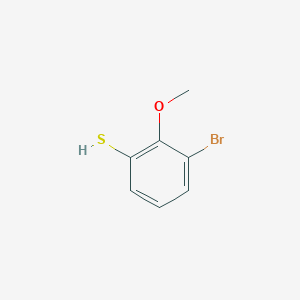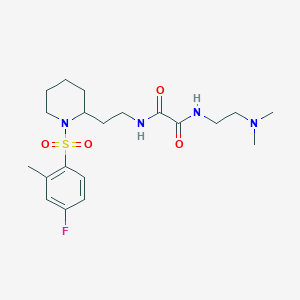![molecular formula C17H18N2O2S2 B2983624 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide CAS No. 308295-07-0](/img/structure/B2983624.png)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a derivative of rhodanine (2-thioxo-4-thiazolidinone) structure . Rhodanine derivatives are known for their wide range of pharmacological activity and their affinity for a variety of biological targets .
Synthesis Analysis
Rhodanine derivatives can be synthesized by using an efficient procedure . The functional group on the 5-benzylidine ring of rhodanine can be varied to produce different compounds .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by various spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Applications De Recherche Scientifique
Synthesis and Characterization
Thiazolidinone derivatives, including compounds similar to "2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide", have been synthesized through various chemical reactions. For instance, the synthesis involves the reaction of amines with thiohydantoins, yielding thioureido-acetamides, which are versatile precursors for various heterocyclic syntheses. These reactions demonstrate excellent atom economy and yield a range of heterocyclic compounds, including 2-iminothiazoles and thioparabanic acids, through one-pot cascade reactions (Schmeyers & Kaupp, 2002). Such synthetic routes offer insights into the chemical versatility and potential for further modification of the thiazolidinone core structure for diverse scientific applications.
Antimicrobial and Antifungal Activities
Compounds within the thiazolidinone class have been evaluated for their antimicrobial and antifungal activities. A study on rhodanine-based molecules, closely related to the specified compound, showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of thiazolidinone derivatives as promising antimicrobial agents (Rana, Desai, & Jauhari, 2014). The broad spectrum of activity against various microorganisms suggests their applicability in developing new antimicrobial therapies.
Anticancer Activity
Several thiazolidinone derivatives have been screened for their anticancer activity. Research indicates that certain 4-thiazolidinones containing the benzothiazole moiety exhibit antitumor activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). These findings underscore the potential of thiazolidinone derivatives in oncological research and their role as scaffolds for developing novel anticancer agents.
Orientations Futures
Propriétés
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSPBRXRZCLOM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

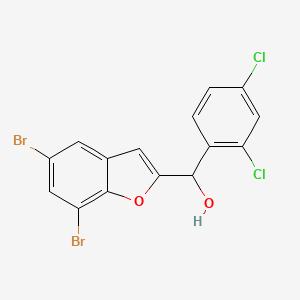
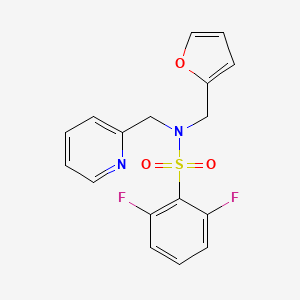
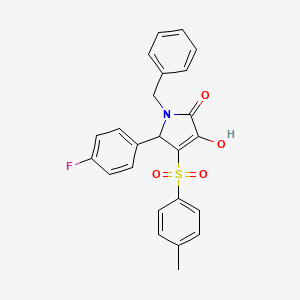
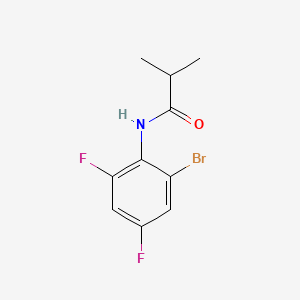

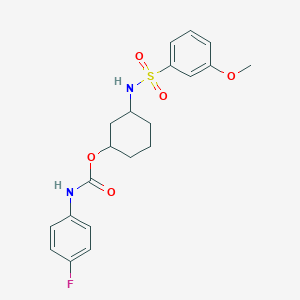
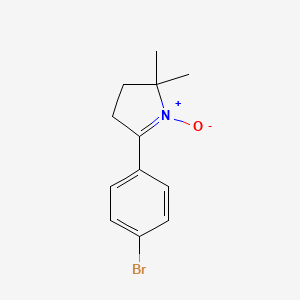

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)


